Dihydroxyborane
Overview
Description
Boronic acid is the simplest boronic acid, consisting of borane with two of the hydrogens substituted by hydroxy groups.
Scientific Research Applications
Catalytic Reduction of CO2
Dihydroxyborane, in the form of a dihydrido iron catalyst, has been employed in the catalytic reduction of CO2. It plays a critical role in forming various chemical bonds, such as C-N, C-O, and C-C, by selectively reducing CO2 into bis(boryl)acetal or methoxyborane, depending on the hydroborane used as a reductant. This process presents a versatile source of methylene, facilitating the creation of new chemical bonds (Jin et al., 2015).
Interfacial Chemistry with Silica
This compound, as diborane (B2H6), has demonstrated significant interactions in its interfacial chemistry with hydroxylated silica. This is evident from the in situ Fourier-transform infrared spectroscopy and temperature-programmed desorption studies, revealing the reversible hydrogen-bonding interactions between diborane and interfacial silanol groups on silica (Jones et al., 2021).
Rheological Properties in Solution
Research into the effect of dihydroxy alcohols on the rheological properties of sodium carboxymethylcellulose (Na-CMC) solutions has highlighted the potential applications of this compound in developing fluids with properties of weak physical gels and viscoelastic fluids. This study is particularly relevant for drug carriers and cosmetics where rheological properties are crucial (Wagner et al., 2023).
Hydrogen Storage and Release
The creation of polyboramines containing Lewis pairs in their backbone has been explored using this compound. These polyboramines act as hydrogen reservoirs and display a unique thermal profile for hydrogen release. This feature could have potential applications in hydrogenation processes and in the field of hydrogen storage (Ledoux et al., 2015).
Microbial Production of Diols
This compound's relevance extends to the microbial production of diols, which are chemicals with two hydroxyl groups. These diols have broad applications in chemicals and fuels, being considered platform green chemicals. The microbial production of these diols represents a significant area of interest in biotechnology (Zeng & Sabra, 2011).
Synthesis and Properties of Carborane-functionalized Dendrimers
The synthesis of carborane-functionalized aliphatic polyester dendrimers has been explored, indicating the potential of this compound in creating structures with unique properties, such as aqueous solubility and the ability to exhibit a lower critical solution temperature. These features have implications for materials science and medicinal applications (Parrott et al., 2005).
Properties
CAS No. |
74930-82-8 |
---|---|
Molecular Formula |
BH3O2 |
Molecular Weight |
45.84 g/mol |
IUPAC Name |
boronic acid |
InChI |
InChI=1S/BH3O2/c2-1-3/h1-3H |
InChI Key |
ZADPBFCGQRWHPN-UHFFFAOYSA-N |
SMILES |
B(O)O |
Canonical SMILES |
B(O)O |
Origin of Product |
United States |
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